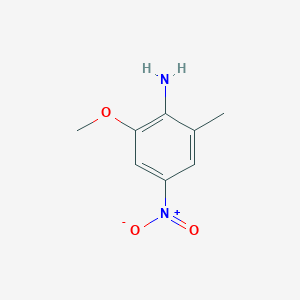

2-Methoxy-6-methyl-4-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

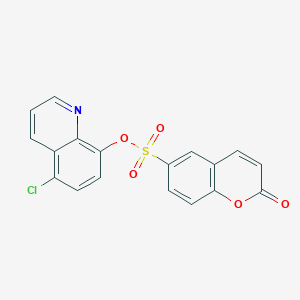

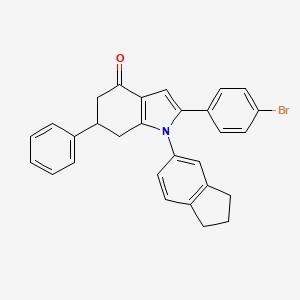

2-Methoxy-6-methyl-4-nitroaniline is an aromatic organic compound. It has a molecular weight of 182.18 and is typically stored at room temperature . It is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methyl-4-nitroaniline is represented by the linear formula C8H10N2O3 . The InChI code for this compound is 1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 .Physical And Chemical Properties Analysis

2-Methoxy-6-methyl-4-nitroaniline is a solid or liquid at room temperature . It appears as a deep yellow powder with a melting point of 141 degrees Celsius . It is slightly soluble in water and soluble in alcohol, acetone, and DMSO .Scientific Research Applications

Optical Applications

- Specific Scientific Field : Materials Science, specifically in the field of Nonlinear Optics .

- Summary of the Application : 2-Methoxy-6-methyl-4-nitroaniline is used in the growth and characterization of organic single crystals for optical applications . These organic materials are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .

- Methods of Application or Experimental Procedures : The 2-Methoxy-6-methyl-4-nitroaniline single crystal was grown by slow evaporation solution growth technique . The grown crystal was confirmed by single crystal and powder X-ray diffraction (XRD) analyses .

- Results or Outcomes : The photoluminescence studies show that the grown crystal has green color emission . The thermal constancy of the grown crystal was analyzed by thermogravimetric and differential thermal analyses .

Synthesis of Dyes and Pigments

- Specific Scientific Field : Organic Chemistry, specifically in the field of Dye and Pigment Synthesis .

- Summary of the Application : 2-Methoxy-6-methyl-4-nitroaniline is used in the synthesis of dyes and pigments . Dyes and pigments are substances that impart color to a material. The term colorant is often used for both dyes (also called dyestuffs) and pigments.

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific dye or pigment being synthesized. However, it typically involves a series of organic reactions, including nitration, reduction, and diazotization .

- Results or Outcomes : The outcome of these procedures is the production of various dyes and pigments, which can be used in a wide range of applications, from textiles to printing inks .

Synthesis of Photorefractive Polymers

- Specific Scientific Field : Polymer Chemistry, specifically in the field of Photorefractive Polymers .

- Summary of the Application : 2-Methoxy-6-methyl-4-nitroaniline is a derivative of 4-nitroaniline which is used in the synthesis of photorefractive polymers as novel chromophores in analytical studies . Photorefractive polymers are materials that change their refractive index in response to light, making them useful in a variety of optical applications.

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific photorefractive polymer being synthesized. However, it typically involves a series of organic reactions .

- Results or Outcomes : The outcome of these procedures is the production of photorefractive polymers, which can be used in a wide range of applications, from optical data storage to high-speed information processing .

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

2-methoxy-6-methyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWOOYMMFCGHCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-methyl-4-nitroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

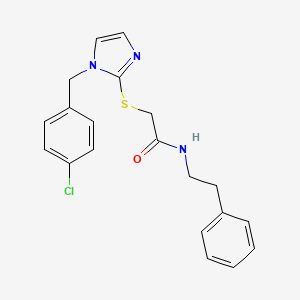

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2389588.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2389591.png)

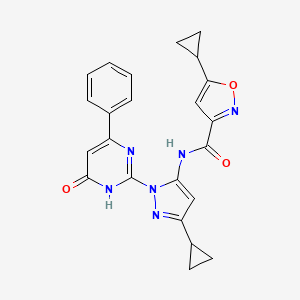

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389597.png)

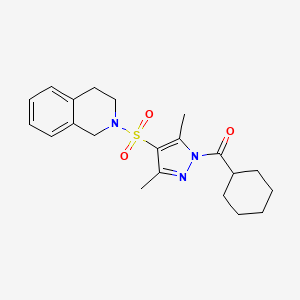

![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2389601.png)

![Methyl 4-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2389602.png)